molecular formula C14H12Br2O B1313084 4,4'-Oxybis((bromomethyl)benzene) CAS No. 4542-75-0

4,4'-Oxybis((bromomethyl)benzene)

Cat. No. B1313084
CAS RN: 4542-75-0
M. Wt: 356.05 g/mol
InChI Key: QPSFOUFNVQVKKJ-UHFFFAOYSA-N
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Description

4,4’-Oxybis((bromomethyl)benzene) is a chemical compound with the CAS Number: 4542-75-0 . It has a molecular weight of 356.06 . The IUPAC name for this compound is 1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene .


Molecular Structure Analysis

The molecular structure of 4,4’-Oxybis((bromomethyl)benzene) is represented by the linear formula C14H12Br2O . The InChI code for this compound is 1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 .


Physical And Chemical Properties Analysis

4,4’-Oxybis((bromomethyl)benzene) is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Catalysis and Synthesis

4,4'-Oxybis((bromomethyl)benzene) has applications in the field of catalysis and synthesis. Joshi, Suresh, and Adimurthy (2013) describe its use in the KHSO4-catalyzed synthesis of 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benyloxy)-2-bromomethyl)benzenes under solvent-free conditions. This process is notable for its economical and green approach, utilizing a recyclable KHSO4 catalyst without the need for transition-metal catalysts or solvents (Joshi, Suresh, & Adimurthy, 2013).

2. Antioxidant Activity

The compound also shows relevance in studies exploring antioxidant activities. Olsen et al. (2013) isolated bromophenols from red algae, including a derivative of 4,4'-Oxybis((bromomethyl)benzene), and demonstrated their potent antioxidant effect in various biochemical and cellular assays (Olsen et al., 2013).

3. Coordination Polymers

This chemical is also used in the formation of coordination polymers. Ma, Han, He, and Yang (2007) reported on the creation of a 3D chiral Zn(II) coordination polymer with triple helical chains, using 4,4'-Oxybis(benzoic acid), a related compound. These polymers have potential applications in materials science due to their unique structural properties (Ma, Han, He, & Yang, 2007).

4. Nanocomposite Materials

In the development of nanocomposite materials, Du, Xiao, Meng, Hung, Rajulu, and Tjong (2003) explored the synthesis of poly(4,4′-oxybis(benzene)disulfide)/vermiculite nanocomposites. These materials exhibit potential for high performance due to the nano scale dispersion of vermiculite layers within the polymer matrix (Du et al., 2003).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302-H335-H314, indicating that it is harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFOUFNVQVKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437683
Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxybis((bromomethyl)benzene)

CAS RN

4542-75-0
Record name 1,1′-Oxybis[4-(bromomethyl)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxybis[4-(bromomethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-oxybis[4-(bromomethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Zhang, JZ Xiao, YB Li, CY Shi… - Journal of the American …, 2021 - ACS Publications
A copper(I)-catalyzed asymmetric alkylation of HPAr 1 Ar 2 with alkyl halides is uncovered, which provides an array of P-stereogenic phosphines in generally high yield and …
Number of citations: 46 pubs.acs.org
C Dardonville, AAM Alkhaldi… - ACS Medicinal …, 2015 - ACS Publications
In previous studies, we have shown that phosphonium salt diphenyl derivatives are attractive antitrypanosomal hit compounds with EC 50 values against Trypanosoma brucei in the …
Number of citations: 10 pubs.acs.org
H Song - 2018 - wrap.warwick.ac.uk
Chapter 1 introduces small host-defence peptides in cancer therapy. The main mechanisms proposed in their interactions with membranes and intracellular targets are discussed. The …
Number of citations: 3 wrap.warwick.ac.uk
MA McGowan, DM Perreault, NB Thornton… - Organic …, 2018 - arkat-usa.org
We describe the synthesis of two novel bis-4H-furo [3, 4-b] indoles from indole. Several alternative pathways to these potential DNA bis-intercalator precursors are discussed, and the …
Number of citations: 1 www.arkat-usa.org

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